molecular formula C8H11N5O2 B1476129 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one CAS No. 2097951-04-5

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B1476129
CAS No.: 2097951-04-5
M. Wt: 209.21 g/mol
InChI Key: QGJYCQVCLQKDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidin-2-one moiety is known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The azetidine ring, on the other hand, has been associated with β-lactam antibiotics, indicating its potential in inhibiting bacterial enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidin-2-one derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound may similarly affect cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azetidine ring can inhibit bacterial enzymes, while the pyrrolidin-2-one moiety may interact with carbonic anhydrase isoenzymes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may exhibit toxic or adverse effects, while lower doses might be therapeutic. For instance, pyrrolidin-2-one derivatives have shown dose-dependent antiarrhythmic activity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidin-2-one moiety is known to be metabolized by specific enzymes, affecting its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its function. For example, similar compounds have been localized to the nucleus, affecting gene expression .

Properties

IUPAC Name

5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJYCQVCLQKDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.